N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-27-15-6-8-17(9-7-15)29(25,26)22-10-2-4-14(22)12-20-18(23)19(24)21-13-16-5-3-11-28-16/h3,5-9,11,14H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGWSVPPYWORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, which is characterized by its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a methoxyphenyl group , and a thiophenyl moiety , which contribute to its unique biological profile. The presence of the sulfonamide functionality enhances its potential as an enzyme inhibitor and antibacterial agent.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 896290-62-3 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease.
- Antibacterial Activity : Its structural features suggest possible interactions with bacterial cell components, leading to antimicrobial effects.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties against various strains. For instance, studies have shown significant activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and urease:
- AChE Inhibition : Compounds with similar structures have demonstrated IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent inhibition compared to standard drugs.
- Urease Inhibition : The compound shows strong activity against urease, which is critical in treating urinary tract infections.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of oxalamides containing pyrrolidine and sulfonamide groups, highlighting their pharmacological potential:
- Antimicrobial Screening : A series of synthesized compounds were tested for antibacterial activity against multiple strains, revealing moderate to strong effects.
- Enzyme Assays : The synthesized compounds were evaluated for their ability to inhibit AChE and urease, with several showing promising results as potential therapeutic agents.
Summary of Findings
| Compound | Target Enzyme | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | AChE | 0.63 | Strong |
| Compound B | Urease | 2.14 | Strong |
| Compound C | Bacterial Strain | Varies | Moderate to Strong |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The compound’s uniqueness lies in its pyrrolidinyl-sulfonyl and thiophenmethyl substituents. Below is a comparative analysis with structurally related oxalamides:
Key Observations
Substituent Impact on Bioactivity: Compound 13 () demonstrates antiviral activity against HIV-1, attributed to its thiazole and 4-chlorophenyl groups, which may enhance target binding . The target compound’s thiophene and sulfonyl groups could similarly modulate interactions with viral proteins, though direct evidence is lacking.
Synthesis Efficiency :
- Compound 13 was synthesized in 36% yield, while 15 () achieved 53%, suggesting that steric hindrance or reaction conditions influence oxalamide formation . The target compound’s synthesis would require optimization of sulfonylation and coupling steps.
Safety Considerations :
- N1,N2-Di(pyridin-2-yl)oxalamide () has documented safety protocols for inhalation and dermal exposure . The target compound’s sulfonamide group may pose similar risks, necessitating rigorous toxicity studies.
Crystallographic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
